molecular formula C22H23N3O3 B2716891 methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251693-72-7

methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2716891
CAS No.: 1251693-72-7
M. Wt: 377.444
InChI Key: YTNXLEQXJKMFPO-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is an organic compound with notable structural intricacies As its name suggests, it features a quinoline core, which is a bicyclic compound comprising benzene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:

  • Starting Materials: : Precursors such as 3,4-dihydroquinoline, ethylamine, and methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Reactions: : Nucleophilic substitution, amidation, and esterification reactions under controlled conditions.

  • Conditions: : Use of appropriate solvents like dichloromethane, catalysts such as triethylamine, and maintaining temperatures ranging from 25°C to 75°C.

Industrial Production Methods

For industrial-scale synthesis, the reaction conditions are optimized for higher yield and purity:

  • Continuous Flow Reactors: : Enhance the mixing and reaction efficiency.

  • Solvent Recycling: : Minimize waste and reduce costs.

  • Automation: : Utilize automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form quinoline N-oxide derivatives.

  • Reduction: : Reduction of the quinoline ring may yield tetrahydroquinoline derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify the quinoline core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Quinoline N-oxide Derivatives: : From oxidation.

  • Tetrahydroquinoline Derivatives: : From reduction.

  • Functionalized Quinoline: : From substitution reactions.

Scientific Research Applications

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as:

  • Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: : Modulation of receptor activities, influencing cellular responses.

  • Pathways: : Interference with signaling pathways to alter biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: : Lacks the 3,4-dihydroquinoline moiety.

  • Ethyl 4-(2-aminoethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylate: : Similar structure but differs in substituents.

Uniqueness

What sets methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate apart is its combination of functional groups that endow it with unique reactivity and potential applications not commonly found in other compounds. Its multi-faceted structure allows for diverse interactions in biological and chemical systems, making it a valuable subject of study.

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Biological Activity

Methyl 4-((2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core with various functional groups, positions it as a potential candidate for various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

Chemical Information:

  • Molecular Formula: C22H23N3O3
  • Molecular Weight: 377.4 g/mol
  • IUPAC Name: methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
  • Canonical SMILES: COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43

This compound's structure allows it to interact with various biological targets, potentially modulating their activity and leading to significant biological effects.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors within biological pathways. Research indicates that this compound may inhibit certain cellular processes, including those involved in cancer proliferation and viral replication.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of quinoline compounds have shown significant inhibition of Hepatitis B virus (HBV) replication in vitro. The methylated derivatives exhibited high inhibition rates at concentrations around 10 µM, indicating a promising avenue for further exploration in antiviral therapies .

Anticancer Properties

This compound has also been investigated for its anticancer properties. A study demonstrated that related quinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). The most potent derivatives achieved IC50 values of approximately 1.2 µM against these cell lines and were shown to induce cell cycle arrest at the G2/M phase .

Mechanistic Insights into Anticancer Activity

The anticancer mechanism appears to involve the modulation of apoptotic pathways. Compounds similar to this compound have been shown to affect key proteins involved in apoptosis, such as BAX and Bcl-2, thereby promoting programmed cell death .

Research Findings and Case Studies

StudyFindings
Antiviral Study Demonstrated high inhibition of HBV replication by quinoline derivatives at 10 µM concentration .
Anticancer Study Achieved IC50 values of 1.2 µM against MCF-7 and Panc-1 cell lines; induced G2/M phase arrest .
Apoptosis Mechanism Involved modulation of apoptotic markers (Caspase activation), suggesting pro-apoptotic activity .

Properties

CAS No.

1251693-72-7

Molecular Formula

C22H23N3O3

Molecular Weight

377.444

IUPAC Name

methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-28-22(27)19-20(16-9-3-4-10-17(16)24-21(19)26)23-12-14-25-13-6-8-15-7-2-5-11-18(15)25/h2-5,7,9-11H,6,8,12-14H2,1H3,(H2,23,24,26)

InChI Key

YTNXLEQXJKMFPO-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCCN3CCCC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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